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molecular formula C17H15ClN2O B1668982 Ciclazindol CAS No. 37751-39-6

Ciclazindol

Cat. No. B1668982
M. Wt: 298.8 g/mol
InChI Key: VKQDZNZTPGLGFD-UHFFFAOYSA-N
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Patent
US03957819

Procedure details

3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride (0.742 g.) was dissolved in methanol (10 ml.) containing sodium methoxide (0.27 g.) and left at room temperature for 64 hours. The solution was evaporated to a foam which was triturated with water. The product was isolated as a white powder (546 mg.), m.p. 186°-187°C. Recrystallisation from acetonitrile raised the melting point to 190°-192°C.
Name
3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride
Quantity
0.742 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2([OH:23])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=[C:10]2[NH:18][CH2:19][CH2:20][CH2:21]Cl)[CH:6]=[CH:7][CH:8]=1.C[O-].[Na+]>CO>[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2([OH:23])[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:11]3[CH2:21][CH2:20][CH2:19][N:18]=[C:10]23)[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride
Quantity
0.742 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)C1(C(=NC2=CC=CC=C12)NCCCCl)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to a foam which
CUSTOM
Type
CUSTOM
Details
was triturated with water
CUSTOM
Type
CUSTOM
Details
The product was isolated as a white powder (546 mg.), m.p. 186°-187°C
CUSTOM
Type
CUSTOM
Details
Recrystallisation from acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
raised the melting point to 190°-192°C.

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
Smiles
ClC=1C=C(C=CC1)C1(C=2N(C=3C=CC=CC13)CCCN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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